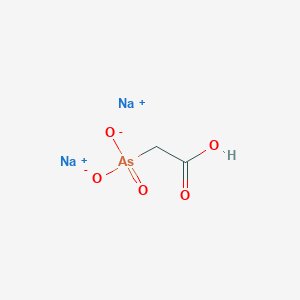
Texiltriclorosilano
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Thexyltrichlorosilane has a wide range of applications in scientific research:
Safety and Hazards
Thexyltrichlorosilane is combustible and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Relevant Papers A comparative study of the influence of linear and branched alkyltrichlorosilanes on the removal efficiency of polyethylene and polypropylene-based microplastic particles from water was found . The study investigates alkyltrichlorosilanes with different linear and branched alkyl groups and a chain length between 1 and 18 carbon atoms for their suitability to fix microplastics and to form larger agglomerates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thexyltrichlorosilane can be synthesized through the reaction of thexyl alcohol (2,3-dimethyl-2-butanol) with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of thexyltrichlorosilane involves the direct chlorination of thexyl alcohol using silicon tetrachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Thexyltrichlorosilane undergoes several types of chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Thexyltrichlorosilane reacts with water to form the corresponding silanol and hydrochloric acid.
Condensation: The silanol formed from hydrolysis can further condense to form siloxane bonds, which are useful in the production of silicone polymers.
Major Products Formed:
Hydrolysis: Thexylsilanol and hydrochloric acid.
Condensation: Siloxane polymers.
Substitution: Thexyl-substituted silanes
Mecanismo De Acción
Thexyltrichlorosilane exerts its effects primarily through the formation of siloxane bonds. The compound reacts with hydroxyl groups on surfaces, leading to the formation of a hydrophobic layer. This property is particularly useful in applications requiring water-repellent surfaces .
Molecular Targets and Pathways: The primary molecular target of thexyltrichlorosilane is the hydroxyl group. The reaction pathway involves the nucleophilic attack of the hydroxyl group on the silicon atom, resulting in the formation of a siloxane bond and the release of hydrochloric acid .
Comparación Con Compuestos Similares
Hexyltrichlorosilane: Similar in structure but with a linear alkyl chain instead of a branched one.
Octyltrichlorosilane: Contains a longer alkyl chain, leading to different physical properties and reactivity.
Phenyltrichlorosilane: Contains a phenyl group instead of an alkyl group, resulting in different chemical behavior.
Uniqueness: Thexyltrichlorosilane is unique due to its branched alkyl group, which imparts distinct steric and electronic properties. This branching can influence the reactivity and stability of the compound, making it suitable for specific applications where linear alkyltrichlorosilanes may not be effective .
Propiedades
IUPAC Name |
trichloro(2,3-dimethylbutan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3Si/c1-5(2)6(3,4)10(7,8)9/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLLOLAFIFULFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570094 | |
| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-53-6 | |
| Record name | Trichloro(2,3-dimethylbutan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thexyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ALPHA-[2-(DIMETHYLAMINO)-1-METHYLETHYL]-ALPHA-PHENYLPHENETHYL ALCOHOL](/img/structure/B94179.png)
![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)




